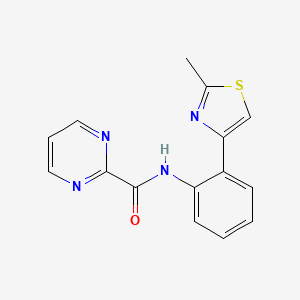![molecular formula C18H15F3N4O4S3 B2473307 2-[(2-{[(4-甲氧苯基)磺酰]氨基}苯基)硫代]-N-[5-(三氟甲基)-1,3,4-噻二唑-2-基]乙酰胺 CAS No. 478045-43-1](/img/structure/B2473307.png)
2-[(2-{[(4-甲氧苯基)磺酰]氨基}苯基)硫代]-N-[5-(三氟甲基)-1,3,4-噻二唑-2-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl sulfonyl group, a phenyl sulfanyl group, and a trifluoromethyl thiadiazol group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The compound likely undergoes electrophilic aromatic substitution, a common reaction for aromatic compounds . This involves the attack of an electrophile at carbon to form a cationic intermediate, followed by loss of a proton to regenerate the aromatic ring .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide”, also known as “2-{[2-(4-methoxybenzenesulfonamido)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against a range of bacterial and fungal pathogens has been demonstrated in various studies .
Anti-inflammatory Applications
Research has indicated that this compound can act as an anti-inflammatory agent. It helps in reducing inflammation by modulating the activity of certain enzymes and cytokines involved in the inflammatory process .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, suggesting its potential in treating neurodegenerative diseases. It may help in protecting neurons from damage and improving cognitive functions .
Antioxidant Properties
The compound has been found to possess antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This makes it a valuable candidate for research in aging and related diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are involved in various metabolic pathways. This property can be utilized in designing drugs for metabolic disorders and other related conditions .
Pharmacokinetics and Drug Delivery
Research into the pharmacokinetics and drug delivery mechanisms of this compound has shown promising results. Its stability and bioavailability make it a suitable candidate for developing new drug formulations .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties can be exploited in the development of new materials with specific characteristics, such as improved durability or conductivity .
属性
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4S3/c1-29-11-6-8-12(9-7-11)32(27,28)25-13-4-2-3-5-14(13)30-10-15(26)22-17-24-23-16(31-17)18(19,20)21/h2-9,25H,10H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECRQSPLJRXQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

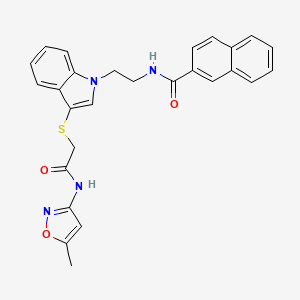
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile](/img/structure/B2473228.png)
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2473229.png)




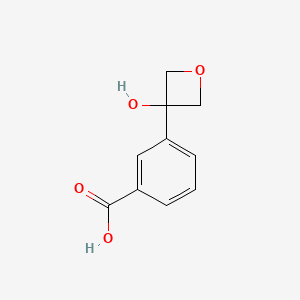
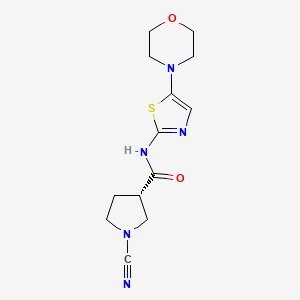
![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)

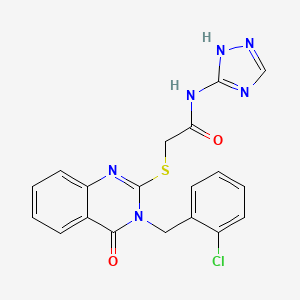
![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
